
N-(2-methylpropyl)deca-2,6,8-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by a clear, colorless to yellowish-brown oil or semisolid form with a sweet aroma and a tingling sensation . This compound is primarily found in the plant Acmella oleracea and is known for its unique sensory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)deca-2,6,8-trienamide typically involves the reaction of decatrienoic acid with 2-methylpropylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound often involves the extraction of spilanthol from the flowers of Acmella oleracea using organic solvents. The extracted product is then purified through various techniques, including distillation and chromatography, to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylpropyl)deca-2,6,8-trienamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-Methylpropyl)deca-2,6,8-trienamide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying amide bond formation and reactivity.
Biology: The compound is studied for its effects on sensory perception and its potential as a natural insecticide.
Medicine: Research is ongoing into its potential analgesic and anti-inflammatory properties.
Industry: It is used in the flavor and fragrance industry due to its unique sensory properties
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)deca-2,6,8-trienamide involves its interaction with sensory receptors in the human body. The compound binds to specific receptors, leading to a tingling sensation and potential analgesic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate ion channels and neurotransmitter release .
Comparison with Similar Compounds
- N-isobutyl-2E-decenamide
- N-isobutyldeca-trans-2,cis-6,trans-8-trienamide
- 2E,6Z,8E-Decatrienoic acid N-isobutylamide
Comparison: N-(2-Methylpropyl)deca-2,6,8-trienamide is unique due to its specific sensory properties and its presence in Acmella oleracea. While similar compounds may share structural similarities, they often differ in their sensory effects and biological activities .
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16) |
InChI Key |
BXOCHUWSGYYSFW-UHFFFAOYSA-N |
SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
Canonical SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
density |
0.945-0.947 |
physical_description |
Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation |
solubility |
Insoluble in water Soluble (in ethanol) |
Synonyms |
(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid affinin N-isobutyl-2E-decenamide spilanthol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


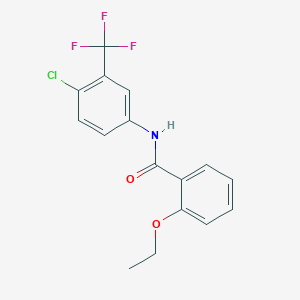
![2-amino-7-methyl-6-[3-(4-morpholinyl)propyl]-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1210925.png)
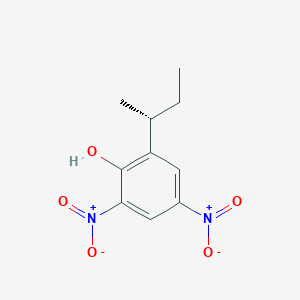
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,21,25-trihydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1210929.png)
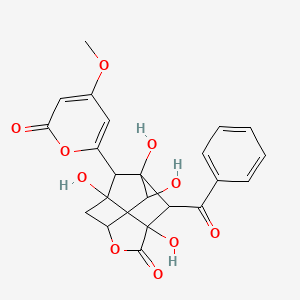

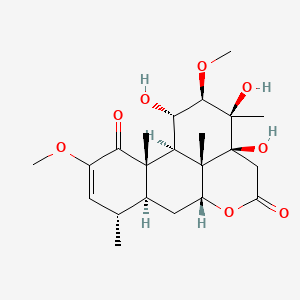
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)

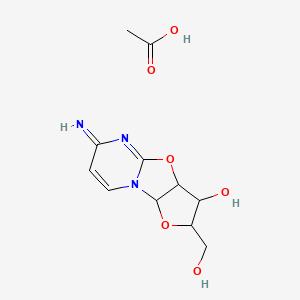
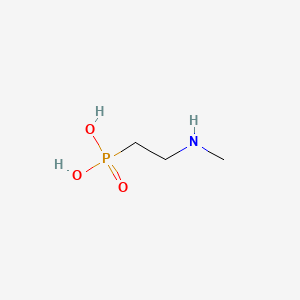

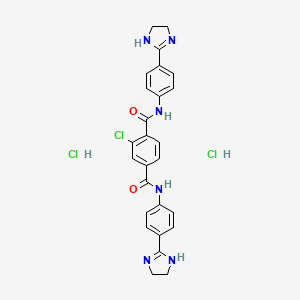
![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)
